hept-4-en-1-ol
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Overview
Description
Hept-4-en-1-ol is an organic compound with the molecular formula C(7)H({14})O. It is an unsaturated alcohol, characterized by a double bond between the fourth and fifth carbon atoms and a hydroxyl group attached to the first carbon atom. This compound is known for its applications in various fields, including organic synthesis, fragrance industry, and as an intermediate in the production of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-4-en-1-ol can be synthesized through several methods:
Hydroboration-Oxidation of Hept-4-en-1-yne: This method involves the addition of borane (BH(_3)) to hept-4-en-1-yne, followed by oxidation with hydrogen peroxide (H(_2)O(_2)) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via anti-Markovnikov addition, resulting in the formation of this compound.
Reduction of Hept-4-en-1-al: Hept-4-en-1-al can be reduced to this compound using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroboration-oxidation method due to its efficiency and high yield. The process involves large-scale handling of borane and hydrogen peroxide, with strict control over reaction conditions to ensure safety and product purity.
Chemical Reactions Analysis
Types of Reactions
Hept-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hept-4-en-1-al or further to hept-4-enoic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO(_4)).
Reduction: The double bond can be hydrogenated to form heptan-1-ol using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H(_2)) atmosphere.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl(_2)) to form hept-4-en-1-yl chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO(_4), chromium trioxide (CrO(_3))
Reduction: NaBH(_4), LiAlH(_4), Pd/C with H(_2)
Substitution: SOCl(_2), phosphorus tribromide (PBr(_3))
Major Products
Oxidation: Hept-4-en-1-al, hept-4-enoic acid
Reduction: Heptan-1-ol
Substitution: Hept-4-en-1-yl chloride
Scientific Research Applications
Hept-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other alcohols, aldehydes, and acids.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.
Industry: It is used in the fragrance industry due to its pleasant odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of hept-4-en-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, participating in various substitution and addition reactions. In biological systems, its mechanism of action may involve interaction with cellular membranes or enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Hept-4-en-1-ol can be compared with other similar compounds such as:
Hept-1-en-4-ol: Similar in structure but with the double bond at a different position, affecting its reactivity and applications.
Heptan-1-ol: A saturated alcohol with no double bonds, leading to different chemical properties and uses.
Hept-4-en-1-al: An aldehyde with a similar structure but different functional group, resulting in distinct reactivity and applications.
This compound is unique due to its specific placement of the double bond and hydroxyl group, which influences its chemical behavior and makes it valuable in various synthetic and industrial processes.
Properties
Molecular Formula |
C7H14O |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
hept-4-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h3-4,8H,2,5-7H2,1H3 |
InChI Key |
CUKAXHVLXKIPKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCO |
Origin of Product |
United States |
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